Chemotype-Level δ Opioid Receptor Selectivity vs. SNC80/BW373U86 Diethylbenzamide Class
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype—to which CAS 1021222-87-6 belongs—represents a structurally novel DOR agonist scaffold distinct from the diethylbenzamide class (e.g., SNC80, BW373U86) that has dominated clinical development. In a panel of 167 GPCRs, the most potent spirohydantoin hit compound exhibited DOR-selective agonism with no significant off-target activity, contrasting with the broader receptor interaction profiles reported for SNC80-class agonists [1]. Moreover, the spirohydantoin chemotype demonstrated a bias toward G-protein signaling with low β-arrestin 2 recruitment efficacy, whereas SNC80 is a highly efficacious β-arrestin recruiter—a signaling profile associated with pro-convulsant effects and tachyphylaxis in vivo [1]. In the complete Freund's adjuvant (CFA) model of inflammatory pain in C57BL/6 mice, the lead spirohydantoin exhibited anti-allodynic efficacy in both male and female animals [1]. While direct quantitative data for CAS 1021222-87-6 specifically is not yet publicly available, the compound's structural alignment with this validated chemotype provides a differentiated starting point for DOR-focused pain programs seeking to avoid the liabilities of the diethylbenzamide class.
| Evidence Dimension | DOR selectivity and β-arrestin recruitment bias |
|---|---|
| Target Compound Data | CAS 1021222-87-6 belongs to the spirohydantoin DOR agonist chemotype; compound-level data pending |
| Comparator Or Baseline | SNC80: highly efficacious β-arrestin recruiter; associated with seizure and tachyphylaxis risk. DOR-selective but with narrower therapeutic window. |
| Quantified Difference | Spirohydantoin lead: DOR-selective over 167 GPCRs; slightly G-protein-biased vs. SNC80 (high β-arrestin recruitment). SNC80 chemotype associated with clinical failure in Phase II. |
| Conditions | β-arrestin recruitment assay; cAMP inhibition assay; 167-GPCR selectivity panel; CFA inflammatory pain model in C57BL/6 mice |
Why This Matters
Programs targeting DOR for pain or neurological disorders can select CAS 1021222-87-6 as a representative of a chemotype that avoids the β-arrestin-mediated pro-convulsant signaling linked to clinical failure of diethylbenzamide DOR agonists.
- [1] Meqbil, Y.J., Aguilar, J., Blaine, A.T., Chen, L., Cassell, R.J., Pradhan, A.A., & van Rijn, R.M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, JPET-AR-2023-001735. DOI: 10.1124/jpet.123.001735 View Source
